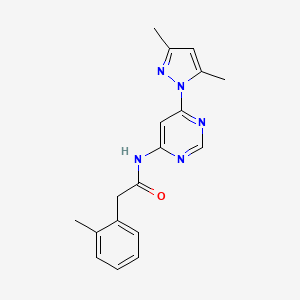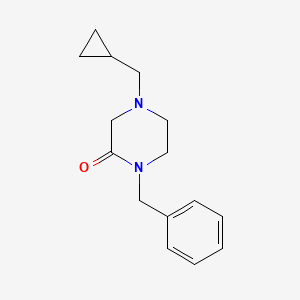
2-fenoxi-N-(3-((4-fenilpiperazin-1-il)sulfonil)propil)propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances .Aplicaciones Científicas De Investigación
- Bioactividad: Varios derivados de PPIP mostraron una actividad inhibitoria moderada contra la AChE in vitro. El compuesto 6g, en particular, exhibió una potente inhibición de la AChE, convirtiéndolo en un posible compuesto líder para el desarrollo de fármacos para la EA .
- Hallazgos: Algunos de estos compuestos mostraron una actividad prometedora contra patógenos microbianos. Se necesitan estudios adicionales para explorar su potencial como agentes antimicrobianos .
- Derivados de PPIP: Ciertos derivados de PPIP demostraron una inhibición de la α-glucosidasa más fuerte que la acarbosasa (un control positivo). Notablemente, la (3-clorofenil) (4-fenilpiperazin-1-il)metanotiona 4k exhibió una potente actividad contra la AChE y la BChE .
Tratamiento de la Enfermedad de Alzheimer (EA)
Propiedades Antimicrobianas
Inhibición de la α-Glucosidasa
Investigación de Desarrollo de Fármacos
Inhibición Selectiva de la AChE
Mecanismo De Acción
Target of Action
The primary target of 2-phenoxy-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}propanamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . The inhibition of AChE leads to an increase in the level of acetylcholine, a neurotransmitter that plays a significant role in memory and cognition . The compound has been shown to exhibit mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This results in enhanced cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Result of Action
The result of the compound’s action is an enhancement of cognitive functions due to increased acetylcholine levels . This is particularly beneficial in the treatment of Alzheimer’s disease, where there is a deficiency of acetylcholine .
Safety and Hazards
Propiedades
IUPAC Name |
2-phenoxy-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-19(29-21-11-6-3-7-12-21)22(26)23-13-8-18-30(27,28)25-16-14-24(15-17-25)20-9-4-2-5-10-20/h2-7,9-12,19H,8,13-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQMCJHKFJMTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2478494.png)

![(5-chlorothiophen-2-yl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone](/img/structure/B2478499.png)
![2-Methoxy-4-[(e)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol](/img/structure/B2478501.png)

![1-Methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2478505.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2478506.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2478507.png)


![4-[benzyl(ethyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2478511.png)
